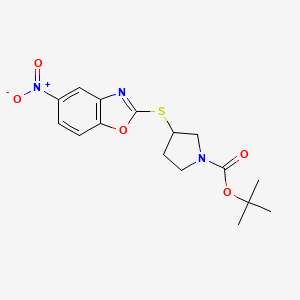![molecular formula C6H6ClNO3S B13958231 5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride CAS No. 98406-62-3](/img/structure/B13958231.png)
5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- typically involves the reaction of isoxazole derivatives with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include:
Thionyl chloride: or for chlorination.
Hydrogen peroxide: or for oxidation.
Lithium aluminum hydride: for reduction.
Major products formed from these reactions include amides, esters, thioesters, sulfoxides, and sulfones.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound largely depends on its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isoxazole derivatives such as:
- Isoxazole-5-carbonyl chloride
- 5-Methyl-4-isoxazolecarbonyl chloride
- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride
Compared to these compounds, 4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- is unique due to the presence of the methylthio group, which can undergo additional chemical transformations, providing a broader range of synthetic applications.
Eigenschaften
CAS-Nummer |
98406-62-3 |
|---|---|
Molekularformel |
C6H6ClNO3S |
Molekulargewicht |
207.64 g/mol |
IUPAC-Name |
5-(methylsulfanylmethyl)-3-oxo-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c1-12-2-3-4(5(7)9)6(10)8-11-3/h2H2,1H3,(H,8,10) |
InChI-Schlüssel |
IPIYBAYBOHDJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=C(C(=O)NO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)

![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)









